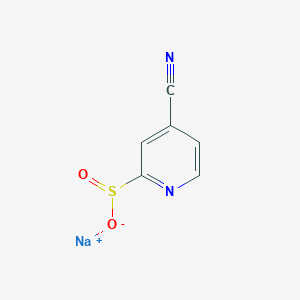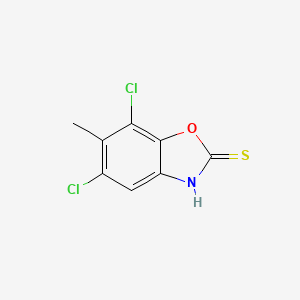
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound is a complex process that requires a deep understanding of organic chemistry. Custom synthesis solutions, impurity profiling and characterization, peptide synthesis services, structural analysis services, chiral compound synthesis, fluorescent labeling and probes, bioconjugation and linker chemistry, and high-throughput screening and assays are some of the techniques that might be used.Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a molecular formula of C20H25N5O and a molecular weight of 351.454. The structure includes a 2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl group attached to a piperidin-4-yl group, which is further attached to a 2-phenoxypropanamide group.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its intricate structure. The presence of various functional groups such as the tetrahydroquinazolin-4-yl group, the piperidin-4-yl group, and the 2-phenoxypropanamide group can lead to a variety of possible reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C20H25N5O), molecular weight (351.454), and its complex structure. Other properties such as melting point, boiling point, and density are not mentioned in the available resources .Scientific Research Applications
Enantioselective Synthesis in Drug Development : The compound has been used in the development of drugs like CGRP receptor antagonists. An example is the convergent, stereoselective, and economical synthesis of a related compound, which demonstrates the potential application of N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-phenoxypropanamide in pharmaceutical synthesis (Cann et al., 2012).
Antipsychotic Agent Research : Derivatives of this compound have been explored as potential antipsychotic agents, evaluated for their binding to dopamine and serotonin receptors and their in vivo activity in antagonizing apomorphine-induced responses in mice, demonstrating its potential use in neuropsychiatric drug development (Norman et al., 1996).
Adenosine Receptor Antagonism : Piperazin-, piperidin- and tetrahydroisoquinolinamides of this compound class have been prepared and evaluated for their binding affinity at human adenosine receptors, identifying several ligands with high binding affinity and selectivity, useful in the development of adenosine receptor antagonists (Stefanachi et al., 2008).
Metabolism and Disposition in Drug Development : Studies on the metabolism and disposition of related compounds, like SB-649868, an orexin 1 and 2 receptor antagonist, provide insights into the metabolic pathways and potential drug-drug interactions for compounds in this class, which is crucial for drug development (Renzulli et al., 2011).
Opioid Receptor Antagonism : Research into compounds like JDTic, which is structurally similar, has helped in understanding the structure-activity relationship of opioid receptor antagonists, beneficial for the development of novel treatments for opioid addiction and pain management (Thomas et al., 2003).
CB1 Cannabinoid Receptor Interaction : Studies on similar compounds have been conducted to understand the molecular interaction with the CB1 cannabinoid receptor, providing insights into the development of drugs that target cannabinoid receptors (Shim et al., 2002).
Anticonvulsant Agent Development : Derivatives of this compound have been synthesized and evaluated for their anticonvulsant activities, contributing to the development of new anticonvulsant agents (Gitto et al., 2006).
Muscarinic Receptor Antagonism : Research into α-hydroxyamides with related structures has led to the development of antagonists of the M3 muscarinic receptor, potentially useful in treating disorders related to this receptor (Broadley et al., 2011).
Photo-induced Electron Transfer Studies : The compound's derivatives have been used in studies of photo-induced electron transfer, which is relevant for developing photodynamic therapies and understanding molecular interactions in biological systems (Gan et al., 2003).
Opioid Receptor Pure Antagonists : Research into N-Substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines, structurally related to the compound , has led to the development of opioid receptor pure antagonists, significant for treating opioid-related disorders (Carroll et al., 2005).
properties
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-16(29-19-8-4-3-5-9-19)23(28)26-18-12-14-27(15-13-18)22-20-10-6-7-11-21(20)24-17(2)25-22/h3-5,8-9,16,18H,6-7,10-15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOGJBLCKAKROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C(C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2466039.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2466040.png)
![N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine](/img/structure/B2466042.png)
![(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2466043.png)
![4-{[(2-Fluorophenyl)sulfonyl]amino}-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one](/img/structure/B2466044.png)

![Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2466048.png)
![[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid](/img/structure/B2466051.png)
![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2466052.png)
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2466053.png)

![2-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2466055.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2466056.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2466059.png)